4-Pyrimidineacetamide, 6-(diethylamino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)-
Description
This compound belongs to the pyrimidine acetamide class, characterized by a pyrimidine core substituted with a diethylamino group at position 6, a trifluoromethylphenyl group at position 2, and a hydroxamic acid moiety (N-hydroxy acetamide) at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxamic acid group is critical for metal-binding interactions, often seen in enzyme inhibitors (e.g., histone deacetylases) .
Properties
CAS No. |
42055-77-6 |
|---|---|
Molecular Formula |
C17H19F3N4O2 |
Molecular Weight |
368.35 g/mol |
IUPAC Name |
2-[6-(diethylamino)-2-[3-(trifluoromethyl)phenyl]pyrimidin-4-yl]-N-hydroxyacetamide |
InChI |
InChI=1S/C17H19F3N4O2/c1-3-24(4-2)14-9-13(10-15(25)23-26)21-16(22-14)11-6-5-7-12(8-11)17(18,19)20/h5-9,26H,3-4,10H2,1-2H3,(H,23,25) |
InChI Key |
JWLMCTPPCPYPPY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)CC(=O)NO)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidineacetamide, 6-(diethylamino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichloropyrimidine with appropriate amines and phenyl derivatives under controlled conditions. The reaction conditions often require the use of catalysts such as zinc chloride or copper salts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidineacetamide, 6-(diethylamino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
4-Pyrimidineacetamide, 6-(diethylamino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Pyrimidineacetamide, 6-(diethylamino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and similar pyrimidine derivatives:
Key Observations:
Pyrrolidinyl substituents () may improve aqueous solubility due to the cyclic amine’s polarity .
Hydroxamic Acid vs. Other Moieties: The hydroxamic acid group in the target compound and its analogs () contrasts with the ester or sulfonamide groups in other derivatives (). Hydroxamic acids are known for chelating metal ions, making them relevant in enzyme inhibition .
Biological Activity :
- Pyrimidines with fluorophenyl/methoxyphenyl substituents () exhibit antimicrobial properties, suggesting that the trifluoromethylphenyl group in the target compound could confer similar bioactivity .
Structural and Crystallographic Insights
- Hydrogen Bonding : Unlike the fluorophenyl/methoxyphenyl analog in , which forms intramolecular N–H⋯N bonds, the target compound’s hydroxamic acid group may participate in intermolecular hydrogen bonding, influencing crystal packing or target binding .
- Dihedral Angles : Substituted pyrimidines (e.g., ) show dihedral angles (<15°) between the pyrimidine core and aryl groups, suggesting planar conformations that favor π-π stacking in biological targets. The trifluoromethylphenyl group in the target compound likely adopts a similar orientation .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains a pyrimidine core substituted with a diethylamino group at position 6, a hydroxyacetamide moiety at position 4, and a 3-(trifluoromethyl)phenyl group at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyacetamide may participate in hydrogen bonding, critical for target binding . X-ray crystallography and NMR spectroscopy are essential for confirming substituent positions and intramolecular interactions (e.g., N–H⋯N hydrogen bonds observed in analogous pyrimidines) .
Q. What synthetic strategies are recommended for preparing this compound?
A multi-step approach is typical:
- Step 1: Synthesize the pyrimidine ring via cyclocondensation of β-diketones or amidines.
- Step 2: Introduce the trifluoromethylphenyl group via Suzuki-Miyaura coupling or nucleophilic substitution .
- Step 3: Functionalize the acetamide group using coupling agents like EDCI/HOBt under inert conditions .
- Step 4: Optimize diethylamino and hydroxyl group incorporation under controlled pH to avoid side reactions .
Q. Which spectroscopic methods are critical for characterization?
- 1H/13C NMR: Assign signals for the pyrimidine ring (δ 7.5–8.5 ppm), trifluoromethyl group (δ ~120 ppm in 19F NMR), and hydroxyacetamide (broad ~10 ppm for -OH) .
- X-ray crystallography: Resolve dihedral angles between the pyrimidine core and aromatic substituents (e.g., 12–86° in similar derivatives) to predict conformational stability .
- HRMS: Confirm molecular weight (e.g., C21H22F3N5O2 expected m/z 457.17) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s biological activity?
- Target Selection: Prioritize kinases or enzymes with hydrophobic binding pockets (trifluoromethyl enhances binding).
- Assay Design: Use fluorescence polarization for binding affinity or microdilution assays for antimicrobial activity (common in pyrimidine derivatives) .
- Controls: Include structurally related analogs (e.g., methyl vs. trifluoromethyl substituents) to isolate the role of specific groups .
Q. What computational methods aid in analyzing structure-activity relationships (SAR)?
- Molecular docking (AutoDock/Vina): Map interactions between the hydroxyacetamide and target active sites (e.g., hydrogen bonds with Asp32 in kinases) .
- DFT calculations: Predict charge distribution and electrostatic potential, particularly for the electron-withdrawing trifluoromethyl group .
- MD simulations: Assess conformational stability over 100 ns trajectories to identify flexible regions impacting binding .
Q. How can low synthetic yields during trifluoromethyl group incorporation be addressed?
- Optimize reaction conditions: Use Pd(PPh3)4 as a catalyst for Suzuki coupling, with anhydrous DMF at 80°C .
- Purification: Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the product from unreacted starting materials .
Q. How should contradictory data in biological assays be resolved?
- Reproducibility checks: Validate results across multiple cell lines or enzyme batches.
- Structural analogs: Test derivatives to determine if activity discrepancies arise from minor conformational changes (e.g., dihedral angle variations) .
- Meta-analysis: Compare findings with structurally similar pyrimidines (e.g., 6-methyl-2-phenyl analogs with confirmed antifungal activity) .
Q. What strategies improve compound stability under physiological conditions?
- pH stability studies: Perform kinetic experiments in buffers (pH 2–10) to identify degradation hotspots (e.g., hydrolytic cleavage of the acetamide group) .
- Lyophilization: Stabilize the compound as a lyophilized powder stored at -20°C under argon .
Q. How can Design of Experiments (DoE) optimize reaction steps?
Q. What validation methods confirm computational predictions of target binding?
- SPR (Surface Plasmon Resonance): Measure real-time binding kinetics (ka/kd) to validate docking poses .
- Mutagenesis: Engineer target proteins (e.g., Ala substitutions at predicted binding residues) to disrupt interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
